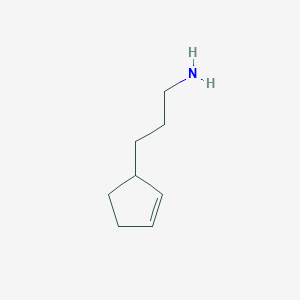![molecular formula C15H12ClNO5 B2387717 3-氯-5-甲氧基-4-[(3-硝基苄基)氧基]苯甲醛 CAS No. 428502-97-0](/img/structure/B2387717.png)
3-氯-5-甲氧基-4-[(3-硝基苄基)氧基]苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H12ClNO5 It is characterized by the presence of a chloro group, a methoxy group, and a nitrobenzyl ether group attached to a benzaldehyde core
科学研究应用
3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Etherification: The formation of an ether bond between the benzyl and benzaldehyde moieties.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, methanol and a base for methoxylation, chlorine gas or a chlorinating agent for chlorination, and formylating agents like Vilsmeier-Haack reagent for formylation.
Industrial Production Methods
Industrial production of 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反应分析
Types of Reactions
3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Condensation: Formation of Schiff bases or other condensation products with amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Condensation: Amines like aniline or methylamine under acidic or basic conditions.
Major Products
Oxidation: 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzoic acid.
Reduction: 3-Chloro-5-methoxy-4-[(3-aminobenzyl)oxy]benzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Condensation: Schiff bases or imines.
作用机制
The mechanism of action of 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.
相似化合物的比较
Similar Compounds
3-Chloro-5-methoxybenzaldehyde: Lacks the nitrobenzyl ether group.
4-[(3-Nitrobenzyl)oxy]benzaldehyde: Lacks the chloro and methoxy groups.
3-Chloro-4-[(3-nitrobenzyl)oxy]benzaldehyde: Lacks the methoxy group.
Uniqueness
3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, methoxy, and nitrobenzyl ether groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
属性
IUPAC Name |
3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-3-2-4-12(5-10)17(19)20/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJLIAPBNJUKNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-Difluorophenyl)-2-{[3-(ethylsulfamoyl)phenyl]formamido}acetamide](/img/structure/B2387634.png)

![1-(Azepan-1-yl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2387636.png)
![N-[1-(furan-3-yl)propan-2-yl]adamantane-1-carboxamide](/img/structure/B2387637.png)
![Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2387638.png)
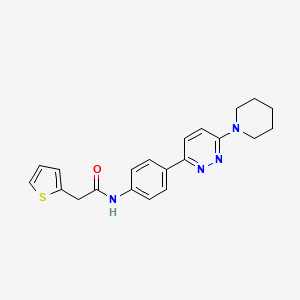
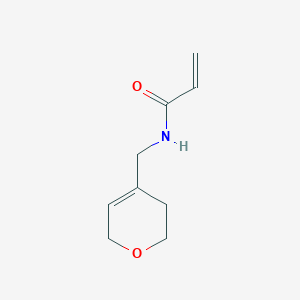
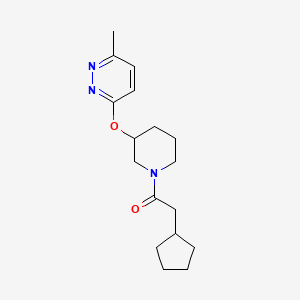
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2387648.png)
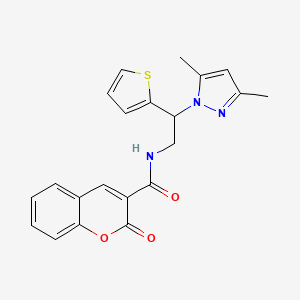
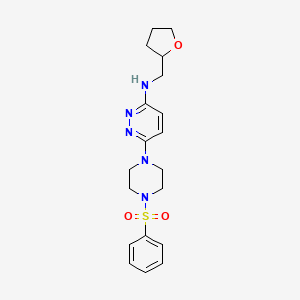
![N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide](/img/structure/B2387655.png)
![5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2387656.png)
